

7-Methyl-6-thioguanosine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 7-Methyl-6-thioguanosine

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An In-depth Whitepaper on the Core Properties and Applications of **7-Methyl-6-thioguanosine** for Researchers, Scientists, and Drug Development Professionals.

Introduction to 7-Methyl-6-thioguanosine

7-Methyl-6-thioguanosine, commonly known by the acronym MESH, is a synthetic purine nucleoside analogue. Its primary and most significant application in the scientific community is as a chromogenic substrate in enzymatic assays designed to quantify inorganic phosphate (Pi). This property makes it an invaluable tool for studying the kinetics of phosphate-releasing enzymes, such as ATPases, GTPases, and phosphatases, which are critical targets in drug development.

In the presence of the enzyme purine nucleoside phosphorylase (PNP), **7-Methyl-6-thioguanosine** undergoes phosphorolysis when inorganic phosphate is present. This reaction cleaves the glycosidic bond, yielding ribose-1-phosphate and the chromophoric product 7-methyl-6-thioguanine. The enzymatic conversion of **7-Methyl-6-thioguanosine** to 7-methyl-6-thioguanine results in a detectable shift in the maximum absorbance of light, allowing for the real-time monitoring of inorganic phosphate production.^{[1][2][3][4][5]}

Physicochemical Properties and Data Presentation

A summary of the key quantitative data for **7-Methyl-6-thioguanosine** is presented in the tables below for easy reference and comparison.

Table 1: General and Chemical Properties

Property	Value	Reference(s)
Synonyms	MESG, 2-amino-6-mercapto-7-methylpurine ribonucleoside	[2][6]
CAS Number	55727-10-1	[2]
Molecular Formula	C ₁₁ H ₁₅ N ₅ O ₄ S	[2]
Molecular Weight	313.33 g/mol	[2]
Appearance	White to yellow crystalline solid	[6]
Melting Point	>175°C (decomposes)	[6]

Table 2: Solubility Data

Solvent	Solubility	Reference(s)
DMF	50 mg/mL	[2]
DMSO	30 mg/mL	[2]
PBS (pH 7.2)	10 mg/mL	[2]

Table 3: Spectral and Assay-Related Properties

Property	Value	Reference(s)
Absorbance Maxima (λ_{max})	212, 263, 345 nm	[2]
Absorbance of MESG	330 nm	[5]
Absorbance of 7-methyl-6-thioguanine	355-360 nm	[2][5]
Molar Extinction Coefficient Change (at pH 7.6)	11,000 M ⁻¹ cm ⁻¹	[3][4][7]
Assay Detection Limit for Phosphate	Down to 2 μ M	[3][4][7]

Table 4: Stability and Storage

Condition	Duration	Notes	Reference(s)
-20°C	≥ 4 years (as solid)	[2]	
-80°C	6 months (in solution)	Protect from light	[1]
-20°C	1 month (in solution)	Protect from light	[1]
General Handling	Air, light, and temperature sensitive	[6]	

Experimental Protocols

General Protocol for Inorganic Phosphate Quantification

This protocol outlines the fundamental steps for using **7-Methyl-6-thioguanosine** to measure the concentration of inorganic phosphate in a sample.

Materials:

- **7-Methyl-6-thioguanosine** (MESG)
- Purine Nucleoside Phosphorylase (PNP)

- Assay Buffer (e.g., Tris or HEPES buffer, pH 7.5)
- Phosphate standards
- Microplate reader or spectrophotometer

Methodology:

- Reagent Preparation:
 - Prepare a stock solution of MESG in a suitable solvent like DMSO.
 - Prepare a working solution of PNP in the assay buffer.
 - Prepare a series of phosphate standards of known concentrations.
- Assay Reaction:
 - In a microplate well or cuvette, combine the sample containing an unknown amount of inorganic phosphate with the assay buffer, MESG solution, and PNP solution.
- Incubation and Measurement:
 - Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C).
 - Monitor the increase in absorbance at 360 nm over time.
- Data Analysis:
 - Generate a standard curve by plotting the absorbance values of the phosphate standards against their concentrations.
 - Determine the concentration of inorganic phosphate in the sample by comparing its absorbance to the standard curve.

Protocol for Coupled Enzyme Assays (e.g., GTPase Activity)

This protocol describes how **7-Methyl-6-thioguanosine** can be used to continuously monitor the activity of a phosphate-releasing enzyme, such as a GTPase.

Materials:

- GTPase enzyme of interest
- GTP (substrate for the GTPase)
- **7-Methyl-6-thioguanosine** (MESG)
- Purine Nucleoside Phosphorylase (PNP)
- Assay Buffer
- Microplate reader or spectrophotometer

Methodology:

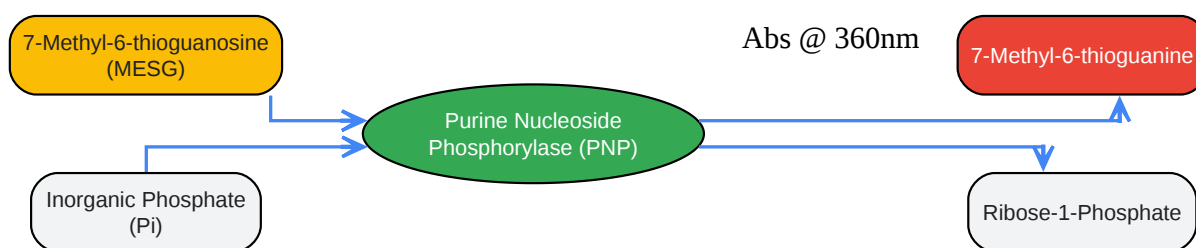
- Reaction Mixture Preparation:
 - Prepare a reaction mixture containing the assay buffer, GTP, MESG, and PNP.
- Initiation of Reaction:
 - Add the GTPase enzyme to the reaction mixture to initiate the hydrolysis of GTP.
- Kinetic Measurement:
 - Immediately begin monitoring the increase in absorbance at 360 nm in a continuous fashion. The rate of absorbance change is directly proportional to the rate of GTP hydrolysis.
- Data Analysis:
 - Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

- The enzymatic activity can be quantified using the change in the molar extinction coefficient.

Mandatory Visualizations

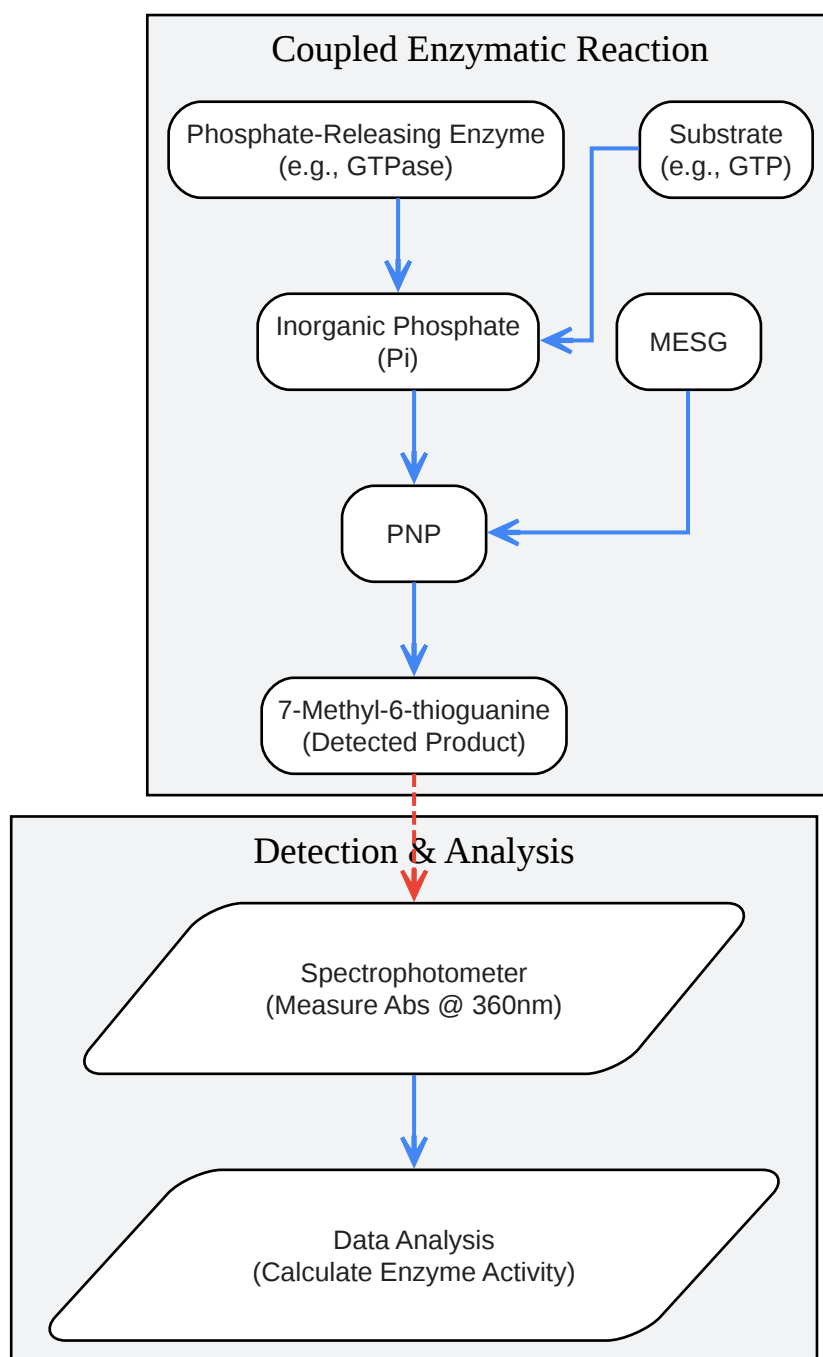
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathway and a typical experimental workflow for a coupled enzyme assay using **7-Methyl-6-thioguanosine**.



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Caption: Enzymatic conversion of MESG in the presence of inorganic phosphate.



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Caption: Workflow for a coupled enzyme assay using MESG.

Conclusion

7-Methyl-6-thioguanosine is a robust and reliable reagent for the sensitive and continuous spectrophotometric determination of inorganic phosphate. Its application in coupled enzyme assays provides a powerful method for characterizing the kinetics of a wide range of phosphate-releasing enzymes that are of high interest in drug discovery and biomedical research. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and scientists employing this valuable analytical tool.

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